[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate
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Overview
Description
Capsular polysaccharide type 6, actinobacillus pleuropneumoniae, is a complex carbohydrate molecule found in the outer capsule of the bacterium Actinobacillus pleuropneumoniae. This bacterium is a significant pathogen in pigs, causing pleuropneumonia, a severe respiratory disease. The capsular polysaccharide plays a crucial role in the bacterium’s virulence and ability to evade the host’s immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of capsular polysaccharide type 6 involves the biosynthetic pathways encoded by the genes of the capsular polysaccharide biosynthetic locus cpsABCD and the capsular polysaccharide export locus cpxDCBA . The process begins with the assembly of sugar monomers into oligosaccharides, which are then polymerized to form the polysaccharide chain. This chain is subsequently transported to the bacterial surface through a series of membrane-associated proteins.
Industrial Production Methods
Industrial production of capsular polysaccharide type 6 typically involves the cultivation of Actinobacillus pleuropneumoniae in bioreactors under controlled conditions. The bacteria are grown in nutrient-rich media, and the polysaccharide is harvested from the bacterial culture. The extraction process involves cell lysis, followed by purification steps such as filtration, precipitation, and chromatography to isolate the capsular polysaccharide.
Chemical Reactions Analysis
Types of Reactions
Capsular polysaccharide type 6 can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for modifying the polysaccharide’s structure and properties for different applications.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can break down the polysaccharide into its constituent sugar monomers.
Oxidation: Oxidizing agents such as periodate can cleave the polysaccharide at specific sites, generating aldehyde groups.
Substitution: Chemical modifications, such as sulfation or phosphorylation, can be introduced using appropriate reagents under controlled conditions.
Major Products
The major products formed from these reactions include modified polysaccharides with altered functional groups, which can be used in various applications such as vaccine development and diagnostic assays.
Scientific Research Applications
Capsular polysaccharide type 6 has several scientific research applications:
Chemistry: It is used as a model compound to study polysaccharide synthesis and modification.
Biology: Researchers use it to understand the mechanisms of bacterial virulence and immune evasion.
Medicine: The polysaccharide is a critical component in the development of vaccines against Actinobacillus pleuropneumoniae.
Industry: It is used in the production of diagnostic kits for detecting bacterial infections in pigs .
Mechanism of Action
The capsular polysaccharide type 6 exerts its effects by forming a protective layer around the bacterium, which helps it evade the host’s immune system. This capsule prevents phagocytosis by immune cells and inhibits the activation of the complement system. The polysaccharide interacts with specific receptors on the host cells, modulating the immune response and facilitating bacterial survival and proliferation .
Comparison with Similar Compounds
Capsular polysaccharide type 6 can be compared with other capsular polysaccharides from different bacterial species, such as:
- Capsular polysaccharide type 1, Actinobacillus pleuropneumoniae
- Capsular polysaccharide type 2, Actinobacillus pleuropneumoniae
- Capsular polysaccharide from Streptococcus pneumoniae
These polysaccharides share similar structural features but differ in their specific sugar composition and linkage patterns, which confer unique immunogenic properties. Capsular polysaccharide type 6 is unique in its specific role in the virulence of Actinobacillus pleuropneumoniae serovar 6 .
Properties
CAS No. |
119903-55-8 |
---|---|
Molecular Formula |
C27H48N3O21P |
Molecular Weight |
781.7 g/mol |
IUPAC Name |
[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C27H48N3O21P/c1-9(34)28-16-22(40)19(37)13(4-31)49-26(16)47-12(8-46-52(42,43)44)7-45-25-18(30-11(3)36)24(21(39)15(6-33)48-25)51-27-17(29-10(2)35)23(41)20(38)14(5-32)50-27/h12-27,31-33,37-41H,4-8H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H2,42,43,44)/t12?,13-,14-,15-,16-,17-,18-,19+,20-,21+,22-,23-,24-,25-,26+,27-/m1/s1 |
InChI Key |
AWKIAVUDIDGXHF-UFFYTIMTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)OCC(COP(=O)(O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |
Synonyms |
capsular polysaccharide type 6, Actinobacillus pleuropneumoniae CP 6-AP |
Origin of Product |
United States |
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